molecular formula C16H17FN2O B2422834 N-(2-fluorocyclopentyl)-N-methylisoquinoline-1-carboxamide CAS No. 2198987-82-3

N-(2-fluorocyclopentyl)-N-methylisoquinoline-1-carboxamide

Cat. No.: B2422834
CAS No.: 2198987-82-3
M. Wt: 272.323
InChI Key: YSKWNSKETUVSAB-UHFFFAOYSA-N
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Description

N-(2-fluorocyclopentyl)-N-methylisoquinoline-1-carboxamide is a synthetic compound that belongs to the class of fluorinated heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorocyclopentyl)-N-methylisoquinoline-1-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable synthetic routes.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorocyclopentyl)-N-methylisoquinoline-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium fluoride in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of N-(2-fluorocyclopentyl)-N-methylisoquinoline-1-carboxamide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to these targets, thereby modulating their activity. This can involve pathways such as enzyme inhibition or receptor activation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-fluorocyclopentyl)-N-methylisoquinoline-1-carboxamide stands out due to its unique combination of a fluorinated cyclopentyl ring and an isoquinoline carboxamide moiety

Properties

IUPAC Name

N-(2-fluorocyclopentyl)-N-methylisoquinoline-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O/c1-19(14-8-4-7-13(14)17)16(20)15-12-6-3-2-5-11(12)9-10-18-15/h2-3,5-6,9-10,13-14H,4,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSKWNSKETUVSAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCC1F)C(=O)C2=NC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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